molecular formula C₆H₁₁NaO₃ B1146832 5-Hydroxyhexanoic acid CAS No. 185956-02-9

5-Hydroxyhexanoic acid

Cat. No.: B1146832
CAS No.: 185956-02-9
M. Wt: 154.14
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxyhexanoic acid, also known as 5-hydroxycaproic acid, is a medium-chain fatty acid with the molecular formula C6H12O3. It is characterized by a hydroxy group attached to the fifth carbon of the hexanoic acid chain.

Scientific Research Applications

5-Hydroxyhexanoic acid has several applications in scientific research:

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It has specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

Future research related to 5-Hydroxyhexanoic acid may focus on unexplored novel areas like development of artificial metallo-enzymes, non-natural reactions catalysed by enzymes, biocatalytic cascades, enzyme-catalysed protein conjugations, metabolic pathways for chemical biosynthesis and computations related to these . A new insight into the metabolism of this compound participating in the pathological process of DN may provide a possible new clinical idea for the prevention of renal function decline by increasing the level of this compound, such as through this compound supplementation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hydroxyhexanoic acid can be synthesized through several methods. One common approach involves the oxidation of hexanoic acid using specific oxidizing agents. Another method includes the hydrolysis of 5-hydroxyhexyl esters under acidic or basic conditions .

Industrial Production Methods: In industrial settings, this compound can be produced via biotechnological processes involving microbial fermentation. Certain strains of bacteria or yeast can be engineered to convert substrates like glucose or other carbohydrates into this compound through metabolic pathways .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Hexanoic Acid: Lacks the hydroxy group at the fifth carbon.

    5-Hydroxyvaleric Acid: Has a shorter carbon chain.

    5-Hydroxyheptanoic Acid: Has a longer carbon chain

Uniqueness: 5-Hydroxyhexanoic acid is unique due to its specific position of the hydroxy group, which influences its chemical reactivity and biological activity. Its role as a biomarker in diabetic nephropathy and its potential in various industrial applications highlight its distinct properties compared to similar compounds .

Properties

IUPAC Name

5-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-5(7)3-2-4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCRNMJQROAWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10866119
Record name 5-Hydroxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Hydroxyhexanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000525
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

44843-89-2
Record name 5-Hydroxyhexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=44843-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxyhexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044843892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxyhexanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000525
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Customer
Q & A

Q1: What is the origin of 5-hydroxyhexanoic acid in the body?

A1: this compound is primarily produced through the (ω-1)-hydroxylation of medium-chain fatty acids, particularly hexanoic acid, in the liver. [, ] This process involves the addition of a hydroxyl group to the second-to-last carbon atom of the fatty acid chain.

Q2: Is this compound a normal metabolic product?

A2: While present in trace amounts in healthy individuals, elevated levels of this compound are observed in specific conditions, including diets rich in medium-chain triglycerides (MCTs) and certain metabolic disorders. [, ]

Q3: What are the metabolic fates of this compound?

A3: this compound can be further metabolized through various pathways, including oxidation to dicarboxylic acids like adipic acid and suberic acid. [] It can also be conjugated to glucuronic acid and excreted in urine. []

Q4: What is the clinical significance of elevated this compound levels?

A4: Elevated urinary levels of this compound have been associated with various conditions, including:

  • Reye's-like Syndrome: Twin siblings presenting with Reye's-like syndrome exhibited significantly elevated urinary this compound, suggesting a possible link to the disease etiology. [, ]
  • Diabetic Nephropathy: Research indicates this compound as a potential predictor for early renal function decline in type 2 diabetes patients with microalbuminuria. []
  • Hepatocellular Carcinoma: Prospective studies found higher serum levels of this compound in individuals who later developed hepatocellular carcinoma, suggesting potential as a predictive biomarker. []

Q5: Are there other conditions where this compound could serve as a biomarker?

A5: Research is ongoing to explore the potential of this compound as a biomarker for other metabolic disorders, including those affecting fatty acid oxidation and mitochondrial function. [, ]

Q6: How is this compound typically measured in biological samples?

A6: Gas chromatography-mass spectrometry (GC-MS) is the most commonly used technique to identify and quantify this compound in urine and serum samples. [, , ] This method offers high sensitivity and specificity, allowing for accurate measurement even at low concentrations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.